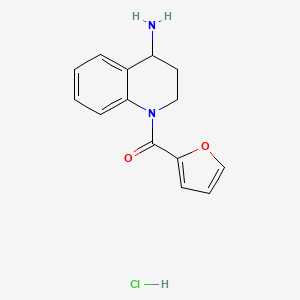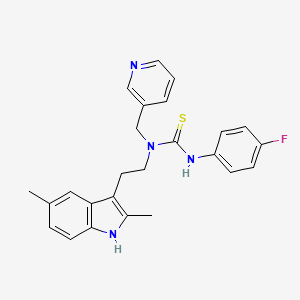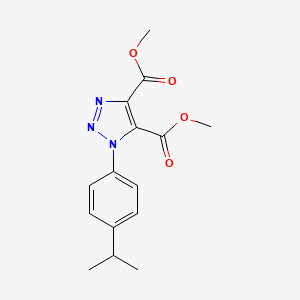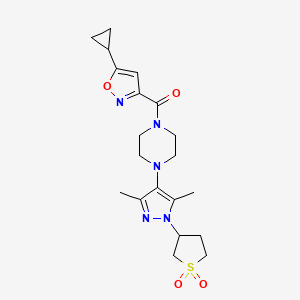
(E)-5-(4-methoxybenzylidene)-2-(4-(3-((E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazin-1-yl)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(4-methoxybenzylidene)-2-(4-(3-((E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C29H28N4O5S3 and its molecular weight is 608.75. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(4-methoxybenzylidene)-2-(4-(3-((E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazin-1-yl)thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(4-methoxybenzylidene)-2-(4-(3-((E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazin-1-yl)thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
Novel thiazolidinone derivatives have been synthesized and investigated for their potential anticancer and anti-inflammatory activities. For example, a study by Chandrappa et al. (2010) synthesized a series of novel thioxothiazolidin-4-one derivatives and explored their in vivo anticancer and antiangiogenic effects against a transplantable mouse tumor model. These compounds showed significant reduction in tumor volume and cell number, alongside increasing the lifespan of tumor-bearing mice. Their strong antiangiogenic effects and ability to suppress tumor-induced endothelial proliferation highlight the potential of thiazolidinones in anticancer therapy (Chandrappa et al., 2010).
Antimicrobial Activity
Thiazolidinone derivatives also exhibit potent antimicrobial properties. A study by Patel et al. (2014) on piperazine-based benzothiazolyl-4-thiazolidinones showed high potency against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) significantly lower than those of control drugs like ciprofloxacin. This indicates the potential of such compounds in developing new antibacterial agents (Patel & Park, 2014).
Antioxidant Properties
Some thiazolidinone derivatives have been synthesized and characterized for their antioxidant properties. Mohammed et al. (2019) evaluated thiazolidinone derivatives as antioxidants for local base oil, finding certain derivatives to effectively protect against oxidative degradation. This suggests potential applications in industrial processes requiring stable oils (Mohammed et al., 2019).
Eigenschaften
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-3-[3-[4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O5S3/c1-37-21-7-3-19(4-8-21)17-23-26(35)30-28(40-23)32-15-13-31(14-16-32)25(34)11-12-33-27(36)24(41-29(33)39)18-20-5-9-22(38-2)10-6-20/h3-10,17-18H,11-16H2,1-2H3/b23-17+,24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIYVDDGACPPON-GJHDBBOXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)CCN4C(=O)C(=CC5=CC=C(C=C5)OC)SC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)CCN4C(=O)/C(=C\C5=CC=C(C=C5)OC)/SC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-methoxybenzylidene)-2-(4-(3-((E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazin-1-yl)thiazol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2984784.png)
![4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2984787.png)


![4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2984792.png)
![5-[(2-Naphthyloxy)methyl]-2-furohydrazide](/img/structure/B2984793.png)
![N-[[5-benzylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2984796.png)





